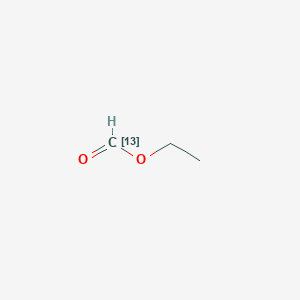

Ethylformiat-13C

Übersicht

Beschreibung

Adenosin-3',5'-Diphosphat ist ein Adeninnukleotid, das eine Phosphatgruppe an den 3'- und 5'-Positionen des Pentosezuckers Ribose enthält. Es ist ein Produkt von 3'-Phosphoadenosin-5'-phosphosulfat, einem Cofaktor von Sulfotransferasen, und wurde verwendet, um die kinetischen Eigenschaften und die Struktur von Sulfotransferasen zu untersuchen .

Wissenschaftliche Forschungsanwendungen

Adenosine 3’,5’-diphosphate has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Ethyl formate-13C is a stable isotope-labeled compound . It is primarily used as a tracer in drug development processes . The primary targets of Ethyl formate-13C are the biochemical pathways where it is incorporated as a tracer .

Mode of Action

The mode of action of Ethyl formate-13C involves its incorporation into drug molecules as a tracer . This allows for precise tracking and quantification of the drug’s metabolic and pharmacokinetic profiles .

Biochemical Pathways

Ethyl formate-13C affects the biochemical pathways of the drug molecules into which it is incorporated . It allows for the rigorous investigation of these pathways and the quantification of carbon flux distribution .

Pharmacokinetics

The pharmacokinetics of Ethyl formate-13C is primarily determined by the drug molecules into which it is incorporated . Deuteration, a process involving stable isotopes of hydrogen, has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Ethyl formate-13C’s action is the ability to accurately track and quantify the metabolic and pharmacokinetic profiles of drug molecules . This provides valuable information for drug development and optimization .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Ethyl formate-13C are not fully explored yet. In these studies, the ^13C label allows for the tracking of the compound and its metabolic derivatives within biochemical reactions .

Cellular Effects

This can provide valuable insights into how the compound influences cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an isotopically labeled compound, Ethyl formate-13C can be used to study the molecular mechanisms of metabolic pathways . The ^13C label allows for the tracking of the compound and its metabolic derivatives at the molecular level .

Temporal Effects in Laboratory Settings

The stability of the ^13C label allows for long-term studies of the compound’s effects on cellular function .

Dosage Effects in Animal Models

The ^13C label allows for the tracking of the compound and its metabolic derivatives in animal studies .

Metabolic Pathways

The ^13C label allows for the tracking of the compound and its metabolic derivatives within metabolic pathways .

Transport and Distribution

The ^13C label allows for the tracking of the compound and its metabolic derivatives within cells and tissues .

Subcellular Localization

The ^13C label allows for the tracking of the compound and its metabolic derivatives within subcellular compartments .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Herstellung von Adenosin-3',5'-Diphosphat kann durch enzymatische und synthetische chemische Verfahren erfolgen. Eine Methode beinhaltet die Verwendung von Escherichia coli-Rohextrakten, die drei überexprimierte Enzyme und ein viertes nicht identifiziertes Protein umfassen, das Adenosindiphosphat, ein Nebenprodukt der Synthesereaktion, abbaut . Eine andere Methode beinhaltet die Verwendung von gereinigten Enzymen wie ATP-Sulfurylase, APS-Kinase und Pyrophosphatase .

Industrielle Produktionsmethoden: Die industrielle Produktion von Adenosin-3',5'-Diphosphat beinhaltet oft die enzymatische Synthese von 3'-Phosphoadenosin-5'-phosphosulfat, das dann zu Adenosin-3',5'-Diphosphat hydrolysiert wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Adenosin-3',5'-Diphosphat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Phosphorylierung. Es kann durch 3' (2'),5'-Bisphosphat-Nukleotidase zu Adenosinmonophosphat hydrolysiert werden, das dann zu Adenosintriphosphat recycelt werden kann .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Enzyme wie ATPasen und Nukleotidasen. Die Bedingungen für diese Reaktionen beinhalten typischerweise wässrige Lösungen bei physiologischem pH-Wert und Temperatur .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Adenosinmonophosphat und Adenosintriphosphat .

Wissenschaftliche Forschungsanwendungen

Adenosin-3',5'-Diphosphat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Industrie: Es wird bei der Herstellung von Heparin verwendet, einem klinisch verwendeten Antikoagulans.

Wirkmechanismus

Adenosin-3',5'-Diphosphat übt seine Wirkungen aus, indem es die Exoribonukleaseaktivität im Kern und Zytoplasma blockiert. Es stimuliert den Stomataverschluss und kann als sekundärer Botenstoff während der Abszisinsäure-Signalgebung dienen . Es ist auch in der Lage, den RNA-Katabolismus zu blockieren, der als physiologischer Modulator der Poly(ADP-Ribose)-Polymerase 1-Aktivität dienen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Adenosindiphosphat (ADP)

- Adenosintriphosphat (ATP)

- Adenosinmonophosphat (AMP)

- 3'-Phosphoadenosin-5'-phosphosulfat (PAPS)

Einzigartigkeit: Adenosin-3',5'-Diphosphat ist insofern einzigartig, als es Phosphatgruppen sowohl an der 3'- als auch an der 5'-Position des Ribosezuckers enthält, während andere ähnliche Verbindungen wie Adenosindiphosphat und Adenosintriphosphat Phosphatgruppen in einer Kette an das 5'-Kohlenstoffatom gebunden haben . Diese einzigartige Struktur ermöglicht es ihm, an bestimmten biochemischen Wegen und Reaktionen teilzunehmen, die andere Nukleotide nicht können .

Eigenschaften

IUPAC Name |

ethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJINCZRORDGAQ-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480311 | |

| Record name | Ethyl formate-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73222-61-4 | |

| Record name | Ethyl formate-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the s-cis/s-trans conformational equilibrium in ethyl formate influence the observed 13C NMR chemical shifts?

A1: The study by González-González et al. employed 13C NMR spectroscopy at 125 MHz to examine a series of alkyl formates, including ethyl formate. [] The researchers observed distinct 13C chemical shifts for the carbon atom beta to the dicoordinated oxygen atom (β-carbon) depending on whether the molecule existed in the s-cis or s-trans conformation. This difference arises from varying intramolecular interactions experienced by the β-carbon in each rotamer. The study suggests that these interactions influence the electron density around the β-carbon, consequently affecting its 13C chemical shift.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate](/img/structure/B24548.png)

![Methyl 1-[6-(8-methoxycarbonyl-1-azoniabicyclo[2.2.2]oct-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane-8-carboxylate diiodide](/img/structure/B24549.png)

![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)

![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)